molecular formula C13H14F3N5OS B2763244 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797236-33-9

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2763244
CAS RN: 1797236-33-9
M. Wt: 345.34
InChI Key: XPBQCKZBLSRCGA-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H14F3N5OS and its molecular weight is 345.34. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibition

One study discovered that pyrazole derivatives, including compounds structurally related to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, can inhibit photosynthetic electron transport. These compounds exhibited inhibitory properties comparable to commercial herbicides, indicating their potential as new leads for agrochemical applications (Vicentini et al., 2005).

Immunosuppressive Effects

Another study identified a pyrazole derivative (BTP2), closely related to the chemical compound , which potently inhibits Ca2+ influx and interleukin-2 production in lymphocytes by enhancing transient receptor potential melastatin 4 (TRPM4) channel activity. This mechanism suggests its use as an immunosuppressive agent, highlighting the potential for developing treatments for autoimmune diseases (Takezawa et al., 2006).

Anticancer and Antimicrobial Properties

Further research into related pyrazole derivatives has shown significant effects against certain cancer cell lines and microorganisms. These compounds have been evaluated for their potential as anticancer and antimicrobial agents, providing a basis for the development of new therapeutic drugs (Nassar et al., 2015).

Nematocidal Activity

Compounds within the same chemical family have demonstrated good nematocidal activity against Meloidogyne incognita, suggesting their utility in agrochemical formulations aimed at controlling nematode infestations (Zhao et al., 2017).

Nitric Oxide Synthase Inhibition

Research into thiadiazoline- and pyrazoline-based carboxamides and carbothioamides has revealed their inhibitory activities against nitric oxide synthase (NOS), particularly targeting neuronal and inducible NOS isoforms. This finding indicates potential applications in neurological disorders and inflammatory conditions (Arias et al., 2018).

properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5OS/c1-7-11(23-20-18-7)12(22)17-4-5-21-9(8-2-3-8)6-10(19-21)13(14,15)16/h6,8H,2-5H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBQCKZBLSRCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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